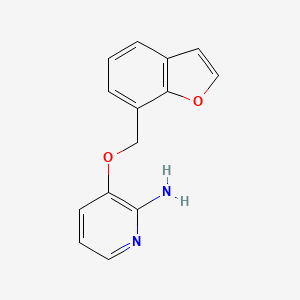![molecular formula C14H24ClIO3 B12591942 Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate CAS No. 647033-14-5](/img/structure/B12591942.png)
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate is an organic compound with a complex structure featuring both halogen and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate typically involves multi-step organic reactions. One common method includes the halogenation of an undecene derivative followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the desired product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the double bond and the ester group.
Reduction: Reduction reactions can target the halogen atoms, converting them into less reactive groups.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds and their biological interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparación Con Compuestos Similares
- Methyl [(7-chloro-6-bromoundec-6-en-5-yl)oxy]acetate
- Methyl [(7-chloro-6-fluoroundec-6-en-5-yl)oxy]acetate
- Methyl [(7-chloro-6-chloroundec-6-en-5-yl)oxy]acetate
Comparison: Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
647033-14-5 |
|---|---|
Fórmula molecular |
C14H24ClIO3 |
Peso molecular |
402.69 g/mol |
Nombre IUPAC |
methyl 2-(7-chloro-6-iodoundec-6-en-5-yl)oxyacetate |
InChI |
InChI=1S/C14H24ClIO3/c1-4-6-8-11(15)14(16)12(9-7-5-2)19-10-13(17)18-3/h12H,4-10H2,1-3H3 |
Clave InChI |
VLDIEEICKDXSTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=C(CCCC)Cl)I)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)


![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)




